Mitomycin deriv

Description

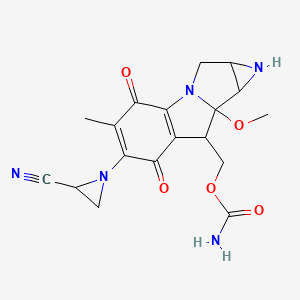

Structure

2D Structure

3D Structure

Properties

CAS No. |

84397-24-0 |

|---|---|

Molecular Formula |

C18H19N5O5 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

[11-(2-cyanoaziridin-1-yl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |

InChI |

InChI=1S/C18H19N5O5/c1-7-12(22-4-8(22)3-19)15(25)11-9(6-28-17(20)26)18(27-2)16-10(21-16)5-23(18)13(11)14(7)24/h8-10,16,21H,4-6H2,1-2H3,(H2,20,26) |

InChI Key |

VUQIHZKGZZSFDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N5CC5C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Mitomycin Derivatives

Total Synthesis Approaches to Mitomycin Analogs

The total synthesis of mitomycin C and its analogs represents a formidable challenge in organic chemistry due to the molecule's dense and reactive functionalities, including an aziridine (B145994) ring, a carbamoyl (B1232498) group, and a quinone system. beilstein-journals.orgvanderbilt.edu Despite the complexity, several successful total syntheses have been reported, each employing unique strategic disconnections and key reactions. nih.gov

One of the earliest and most notable total syntheses of mitomycin C was accomplished by the Kishi group. nih.gov Their retrosynthetic analysis logically identified the sensitive aminal moiety as a late-stage target, which was installed via a transannular cyclization of a methoxy-ketal derivative. nih.gov An intramolecular Michael addition within a quinone precursor was a critical step in forming the eight-membered ring. nih.gov The synthesis concluded with the introduction of the carbamoyl group and conversion of mitomycin A to mitomycin C. beilstein-journals.org

The Danishefsky group developed a concise approach to mitomycin K, leveraging an intramolecular Diels-Alder reaction between a nitrosoaryl component and a functionalized diene. nih.gov This strategy enabled the rapid assembly of the tetracyclic core. nih.gov

Fukuyama's group achieved the second racemic total synthesis of mitomycin C, notable for its efficiency. beilstein-journals.org Other innovative approaches have focused on creating the core mitosane structure. For instance, Sulikowski's laboratory utilized a Buchwald-Hartwig cross-coupling and a chemoselective intramolecular carbon-hydrogen metal-carbenoid insertion to synthesize 1,2-aziridinomitosenes. beilstein-journals.org

More recent strategies continue to explore novel ways to construct the mitomycin framework. Some approaches have investigated the use of a Brønsted acid-catalyzed aza-Darzens reaction for aziridine installation and aminomercuration of alkynyl amines followed by quinone addition. vanderbilt.edu The development of enzymatic and chemoenzymatic methods is also an emerging area, with laccase/lipase co-catalyzed reactions being used to synthesize mitomycin-like compounds in a one-pot process. nih.gov

Strategies for Structural Modifications of Mitomycin Scaffolds

The chemical modification of the mitomycin scaffold is a key strategy for developing new derivatives with potentially enhanced properties. Researchers have targeted several key positions on the molecule for modification. nih.gov

Modifications at the C-6 Position of Mitomycin Derivatives

Modifications at the C-6 position of the mitomycin scaffold have been explored to modulate biological activity. The introduction of different substituents at this position can influence the electronic properties of the quinone ring and potentially alter the molecule's interaction with biological targets. Research in this area has included the synthesis of 6-aza derivatives, where a nitrogen atom replaces the carbon at this position. europa.eu The rationale behind this modification was to potentially abolish the hydride transfer from FADH2 through electrostatic repulsion. europa.eu While some of these 6-aza dUMP analogs showed weak inhibitory activity against certain enzymes, many C-6 modified compounds did not exhibit the desired biological effects. europa.eu

Modifications at the 7-Amino Group of Mitomycin Derivatives

The 7-amino group of mitomycins has been a frequent target for structural modifications, as alterations at this position are often well-tolerated and can retain or even enhance biological activity. researchgate.netresearchgate.net A wide array of derivatives has been synthesized by displacing the 7-methoxy group of mitomycin A with various amines. nih.gov

One strategy involves the introduction of aryl substituents. A series of N7-phenyl-substituted mitomycin C analogs were prepared, and a Hansch analysis revealed that the lipid-water distribution coefficient (π) was a significant factor in determining antitumor potency, more so than electronic factors related to quinone reduction. nih.gov This suggests that cellular uptake and distribution are critical for the activity of these specific analogs. nih.gov Heterocyclic substituents have also been incorporated at the 7-amino position, with some pyrazolyl and aminopyridyl derivatives showing improved activity compared to mitomycin C. nih.gov

Other modifications include the attachment of larger moieties. For example, a propargyl group was introduced at the 7-amino position to allow for "click" chemistry ligation with other molecules, such as steroidal antiestrogens, creating hybrid compounds. researchgate.netnih.gov The synthesis of C(7)-substituted diaminomitomycins has also been reported, where diamines are reacted with mitomycin A. acs.org Some of these derivatives, like those with a 3-amino-2,2-dimethylpropylamine unit, can undergo intramolecular cyclization to form albomitomycin-type structures. acs.org

Modifications at the C-10 Carbamoyl Moiety of Mitomycin Derivatives

The carbamoyl group at the C-10 position plays a crucial role in the biological activity of mitomycin C, participating in the second DNA alkylation event that leads to interstrand cross-links. nih.govdoi.org Modifications or removal of this group can significantly alter the molecule's properties.

Decarbamoylmitomycin C (DMC), which lacks the C-10 carbamate (B1207046), is a key analog that has been extensively studied. nih.govresearchgate.net DMC still forms DNA adducts but exhibits different stereoselectivity compared to mitomycin C. While mitomycin C predominantly forms trans-interstrand cross-links at 5'-CpG sequences, DMC preferentially forms cis-interstrand cross-links at 5'-GpC sequences. nih.gov This highlights the influence of the C-10 substituent on the geometry of DNA alkylation.

The synthesis of other derivatives with modified C-10 functionalities has also been pursued. The elimination of the carbamate from mitomycin A or C leads to the formation of mitomycin G, H, and K. beilstein-journals.orgnih.gov In biosynthetic studies, the carbamoyl transferase MmcS has been identified as the enzyme responsible for the carbamoylation of the C-10 hydroxyl group. nih.gov

Modifications at the Aziridine Ring of Mitomycin Derivatives

The aziridine ring is a critical pharmacophore of the mitomycins, responsible for their DNA alkylating ability. nih.govmdpi.com Modifications to this three-membered ring can have a profound impact on the reactivity and biological activity of the resulting derivatives. Protonation of the aziridine nitrogen is believed to be a key step in its activation for nucleophilic attack by DNA. tandfonline.comtaylorandfrancis.com

One common modification is N-methylation of the aziridine nitrogen. For instance, porfiromycin (B1679050) is the N-methylated derivative of mitomycin C. beilstein-journals.orgnih.gov This modification can stabilize the molecule. nih.gov In the biosynthesis of mitomycins, the N-methylation of the aziridine is catalyzed by the methyltransferase MitM. nih.gov

The reactivity of the aziridine ring can also be modulated by substituents on the main mitosane scaffold. Electron-withdrawing groups elsewhere in the molecule can decrease the electron density on the aziridine ring, potentially lowering its reactivity towards nucleic acids and increasing selectivity for other nucleophiles like thiolate anions. tandfonline.com The development of synthetic routes often involves careful consideration of the aziridine's stability and reactivity under various reaction conditions.

Stereoselective Synthesis of Aziridinomitosanes and Related Congeners

The stereochemistry of the aziridinomitosane core is crucial for its biological activity. Consequently, developing stereoselective synthetic methods to access these structures and their analogs has been a major focus of research. mdpi.comacs.org The presence of multiple contiguous stereocenters makes this a challenging endeavor. beilstein-journals.org

Various strategies have been employed to control the stereochemical outcome of the synthesis. One approach involves the use of chiral auxiliaries. For example, L-prolinol has been used as a chiral auxiliary in the photochemical synthesis of aryltetraline lignan (B3055560) analogues, a strategy that could be adapted for mitomycin-related structures. uw.edu.pl

Other methods focus on stereoselective key reactions. Danishefsky and coworkers reported a stereospecific route to aziridinomitosanes. acs.org The stereoselective synthesis of a pentacyclic model of an aziridinomitosane has also been described as a target for total synthesis. umich.edu Copper-catalyzed (4+3)-cycloaddition reactions of 4-indolylcarbinols with aziridines have been developed for the stereoselective synthesis of azepinoindoles, which share structural motifs with mitomycins. rsc.org Additionally, research into the stereoselective synthesis of hydroxylated perhydroquinoxalines, which can serve as scaffolds for embedding pharmacophoric elements, demonstrates the broader efforts in creating complex, stereochemically defined molecules. mdpi.com

Dimeric Mitomycin Derivatives Synthesis

The synthesis of dimeric mitomycin derivatives has been an area of significant research, aiming to enhance the DNA cross-linking ability and antitumor activity of the parent compound, mitomycin C. These dimeric structures typically involve tethering two mitomycin units together through various linker moieties attached at different positions on the mitomycin core.

A key strategy in the synthesis of dimeric mitomycins involves linking the two monomeric units at the C7-amino or the aziridine N1a positions. acs.org The nature and attachment point of the linker have been shown to be crucial for the DNA cross-linking efficiency of the resulting dimer. acs.org

One approach involves the reaction of mitomycin A with cysteamine (B1669678), which yields 7-N,7'-N'-bis(2-thioethyl)dimitomycin C. nih.govjst.go.jp The mechanism for this reaction involves the rapid oxidation of cysteamine by the quinone moiety of mitomycin A to form cystamine (B1669676). nih.govjst.go.jp This cystamine is then trapped by mitomycin A to form an intermediate, which further reacts with another molecule of mitomycin A to produce the final dimeric product. nih.govjst.go.jp Related 7-N,7'-N'-bis(omega-thioalkyl)dimitomycins have also been synthesized and have demonstrated notable antitumor activities. nih.gov

Another synthetic route focuses on creating dimers with cyclic disulfide linkers. For instance, 7-N,7'-N'-(1″,2″-dithiolanyl-3″,5″-dimethylenyl)bismitomycin C, a dimer connected by a 1,2-dithiolane (B1197483) linker, was synthesized from mitomycin A and a key cyclic disulfide intermediate. nih.gov This particular design was intended to facilitate nucleophilic activation and enhance double DNA alkylations, leading to more efficient DNA interstrand cross-linking. nih.gov Similarly, a diol mitomycin dimer, 7-N,7'-N'-(2″,4″-dihydroxy-1″,5″-pentanediyl)bismitomycin C, was synthesized from mitomycin A and a diamine salt. nih.gov

Researchers have also synthesized a mitomycin dimer connected by an eight-membered cyclic disulfide, 7-N,7'-N'-(1″,2″-dithiocanyl-3″,8″-dimethylenyl)bismitomycin C. researchgate.net This compound was synthesized using mitomycin A and a cyclic disulfide intermediate that was prepared over a nine-step sequence. researchgate.net The rationale behind using a cyclic disulfide linker is its potential to undergo facile nucleophilic activation, which is a prerequisite for the DNA adduction by mitomycins. nih.govresearchgate.net Kinetic studies have shown that dimers with cyclic disulfide units can have significantly higher activation rates compared to their diol counterparts or mitomycin C itself under nucleophilic conditions. nih.gov

Interestingly, while some dimeric mitomycins exhibit enhanced DNA cross-linking activity compared to mitomycin C, this does not always correlate with increased cytotoxicity in human tumor cell lines. acs.org This suggests that the efficiency of DNA cross-linking as determined by certain assays may not be the sole predictor of a compound's cytotoxic potential. acs.org

Bioconjugation Strategies for Mitomycin Derivatives

Bioconjugation strategies for mitomycin derivatives aim to improve the therapeutic index of these potent anticancer agents by enhancing their selectivity for tumor tissue and minimizing systemic toxicity. These strategies involve covalently linking mitomycin to various biomolecules, such as oligonucleotides, polymers, and lipids, to create prodrugs that can be selectively activated at the target site.

Oligodeoxynucleotide (ODN) Conjugates:

One approach to improve the selective DNA bonding of mitomycins is to couple them with antisense oligodeoxynucleotides (ODNs). acs.org This strategy aims to direct the mitomycin to a specific nucleic acid sequence through complementary base pairing. acs.org The synthesis of these conjugates can be achieved by condensing mitomycin A with an ODN that has a primary aliphatic amino group tethered to its 5'-phosphate group. acs.org Another method involves attaching a phosphorothioate (B77711) ODN containing a hexylamino spacer at the 5' terminus to a C(10)-activated mitomycin. acs.org

Once delivered to the target cell, the mitomycin moiety of the conjugate can be bioreductively activated, leading to the alkylation of a specific guanine (B1146940) site on the complementary DNA or mRNA strand. acs.orgacs.org This targeted alkylation can potentially enhance the efficacy of the antisense agent by not only relying on RNase H-mediated degradation of the target mRNA but also by directly damaging the nucleic acid. acs.org

Polymer Conjugates:

Polymeric prodrugs of mitomycin C have been developed to improve its pharmacokinetic profile and reduce toxicity. One such strategy involves conjugating mitomycin C to poly[N5-(2-hydroxyethyl)-L-glutamine] (PHEG) using oligopeptide spacers. researchgate.net These spacers are designed to be cleaved by enzymes present in the tumor microenvironment, leading to the controlled release of the active drug. researchgate.net The use of spacers like amino acids (e.g., glycine, alanine) or di-functional amino acids (e.g., 6-amino caproic acid) can help to overcome steric hindrance during the conjugation process and control the release rate of the drug. researchgate.net

Lipid-Based Prodrugs:

Another bioconjugation strategy involves the creation of lipid-based prodrugs of mitomycin C. researchgate.net In this approach, mitomycin C is conjugated to an amphiphilic lipid molecule. These lipid-drug conjugates can self-assemble into nanoparticles or be incorporated into liposomal delivery systems, such as pegylated liposomes. researchgate.net The lipid conjugation can lead to a sustained release of the drug under specific conditions and improve its pharmacokinetic properties. researchgate.net For example, a mitomycin C-lipid-based prodrug (MLP) formulated in pegylated liposomes (PL-MLP) has shown significant antitumor activity and reduced toxicity in preclinical models. researchgate.net The activation of this prodrug occurs via thiolysis, which releases the active mitomycin C. researchgate.net

These bioconjugation strategies represent a promising approach to enhance the therapeutic potential of mitomycin derivatives by improving their delivery, selectivity, and safety profile.

Molecular Mechanisms of Action of Mitomycin Derivatives

Bioreductive Activation Pathways of Mitomycin Derivatives

The conversion of mitomycin C (MMC), the prototypical mitomycin, from a stable prodrug to its active form is a critical step in its mechanism of action. nih.gov This activation is achieved through the reduction of its quinone moiety, a process that can be mediated by various cellular components and is significantly influenced by the oxygen concentration within the cellular environment.

A number of intracellular flavin reductases, which utilize NADH or NADPH as electron donors, are implicated in the enzymatic activation of MMC. nih.gov This can occur through either one- or two-electron reduction mechanisms. nih.gov

DT-diaphorase (DTD; NAD(P)H:quinone oxidoreductase) : This enzyme catalyzes the two-electron reduction of the mitomycin quinone to a hydroquinone (B1673460). imrpress.comnih.govnii.ac.jp This process is notably pH-dependent, with increased metabolic activity and subsequent DNA cross-linking observed at lower pH values. nih.govacs.org DTD-mediated activation is considered a significant pathway for MMC's antitumor activity, particularly in tumors with high DTD expression. nii.ac.jp Studies have shown a correlation between cellular DTD activity and MMC-induced DNA damage and cytotoxicity in several human cancer cell lines. nii.ac.jp Inhibition of DTD activity has been shown to significantly decrease MMC's effectiveness. nii.ac.jp

NADPH-cytochrome c reductase (P450R) : This enzyme is a one-electron reductase that can activate mitomycins. pnas.orgaacrjournals.org The one-electron reduction of MMC produces a semiquinone radical. sci-hub.se Under anaerobic conditions, this radical can be further reduced to the DNA-alkylating hydroquinone. jst.go.jpjst.go.jp The involvement of NADPH:cytochrome c reductase in MMC activation has been demonstrated in various cell lines. nih.gov Overexpression of human NADPH:cytochrome c (P-450) reductase in Chinese hamster ovary cells resulted in increased sensitivity to MMC and porfiromycin (B1679050), especially under hypoxic conditions. pnas.org This suggests that P450R plays a role in the differential toxicity of mitomycins between oxygenated and hypoxic environments. pnas.org However, some studies suggest that while P450R is important for the reductive activation of MMC, it may not be the primary enzyme responsible for its activation in all cell types. nii.ac.jpnih.gov

The following table summarizes the key enzymes involved in the reductive activation of Mitomycin C.

Table 1: Key Enzymes in Mitomycin C Reductive Activation| Enzyme | Reduction Mechanism | Key Characteristics | References |

|---|---|---|---|

| DT-diaphorase (DTD) | Two-electron reduction | Activity is pH-dependent, enhanced at lower pH. Correlates with MMC cytotoxicity in many cancer cells. | imrpress.comnih.govnii.ac.jpacs.org |

| NADPH-cytochrome c reductase (P450R) | One-electron reduction | Forms a semiquinone radical. Plays a role in hypoxia-selective activation. | pnas.orgaacrjournals.orgjst.go.jpjst.go.jpnih.gov |

While enzymatic reduction is a primary activation pathway, thiols such as glutathione (B108866) (GSH) can also play a role in the activation of mitomycin derivatives. nih.govnih.gov Mitomycin A (MA), a more toxic analogue of MMC, can be reductively activated by thiols under physiological conditions. nih.gov This involves the transient addition of the thiol to the quinone of MA, which is followed by an intramolecular electron transfer that results in a reduced quinone and an oxidized thiol. nih.gov

In the case of MMC, activation by thiols is more complex and highly pH-sensitive. nih.gov The reaction is autocatalytic and proceeds very slowly or not at all at neutral pH, but is optimal around the pKa values of the activating thiols. nih.gov The proposed mechanism involves the initial formation of a thiolate-mitomycin adduct, which then generates the hydroquinone of MMC and a disulfide. nih.gov This provides a chemical basis for how biological dithiols with unusually acidic thiol groups can modulate MMC's cytotoxicity. nih.gov However, high cellular levels of GSH can also act as a defense mechanism by trapping reactive metabolites of MMC, potentially leading to resistance. sci-hub.senih.govaacrjournals.org One novel MMC analogue, KW-2149, is specifically designed to be activated by thiols like GSH. nih.gov

Mitomycin C is recognized as a hypoxia-activated prodrug, meaning it is preferentially activated in low-oxygen environments, a common feature of solid tumors. nih.govamegroups.orgfrontiersin.org This selective toxicity is a key aspect of its therapeutic potential. nih.gov The bioactivation of MMC to an alkylating agent requires hypoxic conditions and a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-generating system. nih.gov

Under hypoxic conditions, the one-electron reduction of MMC by enzymes like NADPH-cytochrome P450 reductase leads to the formation of a semiquinone radical. sci-hub.seaacrjournals.org In the absence of oxygen, this radical can undergo further reduction to the hydroquinone, the active alkylating species. pnas.org In well-oxygenated cells, the semiquinone radical can react with oxygen to regenerate the parent compound and produce reactive oxygen species, a futile cycle that prevents the formation of the active hydroquinone. pnas.org This differential activation mechanism makes mitomycin derivatives particularly effective against the often chemoresistant hypoxic cell populations within tumors. nih.govnih.govnih.gov

Thiol-Mediated Reductive Activation

DNA Damage and Adduct Formation by Mitomycin Derivatives

Once activated, mitomycin derivatives become potent bifunctional or trifunctional alkylating agents that covalently bind to DNA, leading to various forms of DNA damage. researchgate.net This DNA modification is the primary cause of the cytotoxic effects of these compounds.

The hallmark of mitomycin C's activity is its ability to form interstrand cross-links (ICLs) between the two strands of the DNA double helix. wikipedia.orgarvojournals.org These ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby inhibiting essential cellular processes like DNA replication and transcription. wikipedia.orgresearchgate.net

The formation of an ICL begins with the monoalkylation of a guanine (B1146940) residue by the activated mitomycin. nih.gov The reduced mitomycin, specifically the leuco-aziridinomitosene intermediate, undergoes a nucleophilic attack by the N2-amino group of a guanine base at the C1 position of the mitomycin. nih.gov Following this initial alkylation, the loss of the carbamate (B1207046) group from the C10 position of the mitomycin exposes a second electrophilic site. nih.gov This allows for a second alkylation event, typically with a guanine on the opposite DNA strand, resulting in the formation of a stable interstrand cross-link. nih.govagnesscott.org

The following table outlines the types of DNA damage induced by Mitomycin C.

Table 2: Types of DNA Damage Induced by Mitomycin C| Type of DNA Damage | Description | Significance | References |

|---|---|---|---|

| Interstrand Cross-links (ICLs) | Covalent linkage between opposite DNA strands. | Highly cytotoxic; prevents DNA strand separation. | wikipedia.orgarvojournals.org |

| Intrastrand Cross-links | Covalent linkage between two bases on the same DNA strand. | Contributes to DNA damage and can induce DNA bending. | fcien.edu.uyspandidos-publications.comacs.org |

| Monoadducts | Covalent attachment to a single DNA base. | Initial step for cross-linking and contributes to overall cytotoxicity. | fcien.edu.uyspandidos-publications.comacs.org |

The alkylation of DNA by mitomycin C is not random; it exhibits a high degree of specificity for both the target base and the surrounding DNA sequence. The primary site of alkylation is the N2 exocyclic amino group of guanine, which is located in the minor groove of the DNA helix. nih.govimrpress.comfcien.edu.uycuni.cz

Furthermore, mitomycin C shows a strong preference for alkylating guanines within 5'-CpG-3' and to a lesser extent 5'-GpC-3' sequences. researchgate.netnih.govubc.ca The preference for CpG sequences is approximately 10 times greater than for guanines in other sequence contexts. fcien.edu.uy This sequence specificity is crucial for the formation of the highly lethal interstrand cross-links, which predominantly occur at CpG sites. fcien.edu.uynih.govtoku-e.com The initial monoalkylation at a guanine in a CpG sequence is thought to be stabilized by a hydrogen bond between the activated mitomycin and the guanine on the opposite strand, facilitating the subsequent cross-linking reaction. ubc.ca

The natural metabolite of MMC, 2,7-diaminomitosene, which lacks the aziridine (B145994) ring, recognizes and alkylates guanines in the GpG.CpC sequence in the major groove through a different mechanism. nih.gov

Monoadduct Formation and Stereochemical Configuration (α-ICL vs. β-ICL)

Mitomycin C (MC) and its derivatives, such as 10-decarbamoyl mitomycin C (DMC), are potent DNA alkylating agents. acs.org Upon reductive activation within the cell, they covalently bind to DNA, primarily at guanine residues. acs.orgnih.gov This process can result in the formation of monoadducts, where a single mitomycin molecule binds to one DNA strand, and interstrand cross-links (ICLs), where the drug bridges two guanine bases on opposing DNA strands. nih.govoup.com These ICLs are considered the primary lesions responsible for the cytotoxic effects of mitomycins. nih.govresearchgate.netepa.gov

A crucial aspect of the interaction between mitomycin derivatives and DNA is the stereochemistry of the resulting adducts. MC predominantly forms ICLs with an R stereochemical configuration at the C1'' position, referred to as α-ICLs (or trans). nih.govresearchgate.net In contrast, DMC, which lacks the carbamoyl (B1232498) group at the C10 position, preferentially generates ICLs with an S stereochemical configuration, known as β-ICLs (or cis). nih.govresearchgate.net This difference in stereochemistry is significant, as the β-ICLs produced by DMC are associated with higher cytotoxicity in human cancer cells compared to the α-ICLs from MC. researchgate.net The formation of these stereoisomeric adducts is also sequence-specific; trans-crosslinks from MC form exclusively at CpG sequences, while cis-crosslinks from DMC are generated only at GpC sequences. nih.gov

Interestingly, while ICLs are the most cytotoxic lesions, monoadducts are formed at a much greater frequency. cuny.edu Studies have shown that DMC can produce 20 to 30 times more DNA monoadducts than MC. cuny.edu These monoadducts also exhibit the opposite chirality to those formed by MC (1''-β vs. 1''-α). acs.orgcuny.edu Despite the higher prevalence of monoadducts, the similar cytotoxicities observed between MC and DMC correlate more closely with their similar frequencies of ICL formation, providing strong evidence that ICLs are the critical cytotoxic lesions. cuny.edu

| Feature | Mitomycin C (MC) | 10-decarbamoyl mitomycin C (DMC) |

| Primary ICL Type | α-ICL (trans) | β-ICL (cis) |

| Stereochemistry at C1'' | R configuration | S configuration |

| Cross-linking Sequence | CpG | GpC |

| Relative Cytotoxicity | Less cytotoxic | More cytotoxic, especially in p53-deficient cells |

| Monoadduct Formation | Lower frequency | Higher frequency (20-30x more than MC) |

Inhibition of DNA Replication and Transcription by Mitomycin Derivatives

The formation of DNA adducts, particularly interstrand cross-links (ICLs), by mitomycin derivatives physically obstructs fundamental cellular processes. selleck.co.jp These covalent linkages between the two strands of the DNA double helix prevent the necessary strand separation required for both DNA replication and RNA transcription. acs.orgontosight.aiasm.org This blockage is a primary mechanism of their cytotoxic action. ontosight.ai

ICLs are particularly lethal to actively replicating cells, such as cancer cells, because they stall the progression of DNA polymerase during the S phase of the cell cycle. acs.org This stalled replication fork is a potent signal that activates DNA damage response pathways. acs.org Even a single unrepaired ICL per genome can be lethal to a bacterial cell, highlighting the profound inhibitory effect of these lesions. asm.org

Cellular Signal Transduction Pathways Activated by Mitomycin Derivatives

Cell Cycle Regulation and Arrest Mechanisms

Mitomycin derivatives exert significant control over the cell cycle by inducing arrest at various phases, a response triggered by the DNA damage they inflict. The specific phase of arrest can depend on the cell type and its p53 status. nih.govspandidos-publications.com

In p53-proficient cell lines like MCF-7, treatment with both MC and DMC leads to an arrest in the G1/S phase. nih.govepa.gov This G1 arrest is a critical checkpoint that prevents cells with damaged DNA from entering the S phase and replicating their compromised genome. nih.gov The cyclin-dependent kinase inhibitor p21WAF1/CIP1 is a key mediator of this response and is known to be involved in both p53-dependent and -independent cell cycle control. nih.govepa.govspandidos-publications.com

Conversely, in p53-deficient cells, such as the K562 cell line, the G1 checkpoint is often compromised. nih.gov Consequently, treatment with MC and DMC in these cells results in an S phase arrest. nih.govepa.gov Some studies have also reported G2/M phase arrest in response to mitomycin C in various cell lines, including human retinal pigment cells and MEF cells. researchgate.netahajournals.org This arrest is enforced by the inhibition of cyclin B1-cyclin-dependent kinase-1 complex activity. ahajournals.org

Interestingly, sublethal concentrations of mitomycin C have been observed to cause an initial accumulation of cyclin E, which promotes the G1-S transition, followed by a delayed accumulation of p21WAF1/CIP1, eventually leading to a G2/M arrest. spandidos-publications.com This indicates a complex interplay of signals that ultimately halt cell cycle progression. In some contexts, T cells co-incubated with mitomycin C-treated dendritic cells were found to be arrested in the G0/G1 phase. pnas.org

p53-Dependent and p53-Independent Cell Death Pathways

Mitomycin derivatives can trigger cell death through both p53-dependent and p53-independent signaling pathways, a distinction largely influenced by the stereochemistry of the DNA adducts formed. nih.govnih.gov

In cells with a functional wild-type p53 pathway, both MC and DMC induce apoptosis. nih.govnih.gov The DNA damage caused by these agents activates p53, which in turn initiates the apoptotic cascade. nih.gov However, the specific procaspases activated can differ between the two drugs. nih.gov

A significant finding is the potent ability of DMC to induce a p53-independent cell death pathway. nih.govnih.govepa.govnih.gov DMC is notably more cytotoxic than MC in cell lines that lack functional p53. nih.govnih.govduke.edu This enhanced toxicity is linked to the prevalence of β-ICLs, the specific stereoisomeric adducts generated by DMC. nih.govduke.edu This suggests that the structural differences in the DNA lesions can shift the cellular response towards different death mechanisms in the absence of p53. nih.govnih.gov The p53-independent cell death induced by DMC is characterized as non-apoptotic and is associated with markers of programmed necrosis. nih.govnih.gov This has important clinical implications, as over half of all human cancers have mutations in the p53 gene, making DMC a potentially valuable agent for treating such tumors. nih.govnih.gov

Poly(ADP-ribose) Polymerase (PARP) Activation

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and cell death. plos.orgnih.gov In response to DNA strand breaks caused by agents like mitomycin C, PARP enzymes are activated. plos.orgmdpi.com This activation involves the synthesis of poly(ADP-ribose) (PAR) polymers on target proteins, including PARP itself (auto-PARylation), which serves as a scaffold to recruit DNA repair machinery. plos.orgnih.govmdpi.com

Treatment with mitomycin C has been shown to cause increased PARP activity. plos.org In the context of DMC-induced cell death in p53-null cells, early activation of PARP is a key feature. nih.govnih.gov This increased PARP activity is associated with programmed necrosis rather than apoptosis. nih.gov Extensive activation of PARP can lead to a significant depletion of cellular NAD+ and ATP levels, contributing to cell death. nih.govamegroups.org

In plants, studies have shown that PARP2, rather than the more characterized PARP1, plays the predominant role in the response to DNA damage from mitomycin C. plos.org In human cells, both PARP1 and PARP2 are involved in the response to DNA double-strand breaks. nih.gov

Chk1 Kinase Modulation by Mitomycin Derivatives

Checkpoint kinase 1 (Chk1) is a critical protein kinase that regulates the cell cycle, particularly at the G2/M checkpoint, in response to DNA damage. acs.org It is a key component of the ATR (Ataxia-telangiectasia and Rad3-related) signaling pathway. acs.orgnih.gov

The cytotoxic activity of DMC, especially in p53-deficient cells, is strongly associated with the modulation of Chk1. nih.govduke.edu Treatment with DMC leads to an initial activation and subsequent depletion of the Chk1 protein. nih.govnih.govnih.gov This depletion of Chk1 is mediated through the ubiquitin-proteasome pathway. duke.edu The loss of Chk1 disrupts the G2/M checkpoint, which is particularly important for the survival of p53-deficient cancer cells that already lack a functional G1/S checkpoint. acs.org Without this checkpoint, cells with damaged DNA may enter mitosis, leading to mitotic catastrophe and cell death. acs.org

Furthermore, research indicates that DMC treatment, but not MC, stimulates the disassociation of the upstream kinase ATR from chromatin. nih.gov This ATR eviction is coupled with the phosphorylation of Chk1 and the recruitment of the DNA repair protein Rad51 to chromatin. nih.gov This entire process, from ATR eviction to Chk1 activation and subsequent degradation, occurs independently of p53. duke.edunih.gov Gene silencing of Chk1 has been shown to increase the cytotoxicity of MC, further highlighting the importance of Chk1 modulation as a therapeutic strategy. duke.edu

Global Gene Expression and Gene Ontology Changes Induced by Mitomycin Derivatives

Mitomycin derivatives exert their cytotoxic effects not only through direct DNA damage but also by instigating widespread changes in global gene expression. These alterations activate and suppress various cellular pathways, and their comprehensive analysis through techniques like high-throughput gene expression profiling and gene ontology (GO) analysis provides crucial insights into the multifaceted molecular mechanisms of these compounds.

Treatment of cancer cells with mitomycin derivatives leads to significant shifts in the expression levels of numerous genes. For instance, in MCF-7 breast cancer cells, Mitomycin C (MC) was found to differentially express 195 genes, with a majority (118) being underexpressed compared to untreated cells. nih.gov In contrast, a novel mitomycin derivative, referred to as compound 3 (MC-lex), led to the differential expression of 201 genes, with most (117) being overexpressed. nih.gov Another derivative, decarbamoylmitomycin C (DMC), affected the fewest genes, with 83 differentially expressed, the majority of which (65) were overexpressed. nih.gov These findings highlight that while the derivatives share a common lineage, their impact on gene expression is distinct.

A key observation is the identification of a core set of 33 genes that are differentially expressed regardless of the specific mitomycin derivative used for treatment. nih.gov This common set includes crucial genes involved in the DNA damage response, such as MDM2, MAP3K1, and JUN, underscoring a shared mechanism of action centered on the cellular response to genomic stress. nih.gov

Further analysis reveals that specific derivatives can trigger unique gene expression signatures. The novel derivative MC-lex, for example, uniquely alters the expression of 55 genes, including those pivotal for genomic stability like RAD51, RAD21, and MLH1. nih.gov This suggests that MC-lex may have a more pronounced effect on pathways related to DNA repair and cell cycle control.

Gene Ontology (GO) analysis, which categorizes the functions of differentially expressed genes, provides a clearer picture of the biological processes affected by mitomycin derivatives. In ovarian cancer cells, Mitomycin C treatment under normal oxygen conditions (normoxia) primarily affects biological processes related to ribosome biogenesis and various types of RNA processing. frontiersin.org In human corneal epithelial cells, Mitomycin C treatment leads to the upregulation of genes associated with cytokines, autophagy, and phagocytosis. arvojournals.org Specifically, GO analysis identified a common set of upregulated genes falling under the cytokine category, including CXCL1, CXCL16, IL32, and ISG15. arvojournals.org

Studies in mouse models have also shed light on the systemic effects of mitomycin derivatives on gene expression. In mice treated with Mitomycin C, significant alterations in gene expression were observed in Peyer's patches, a component of the gut-associated lymphoid tissue. scirp.org These changes included the downregulation of 84 genes, with a notable 26% (22 genes) being involved in the immune system. scirp.org This indicates a potent immunosuppressive effect at the gene expression level. scirp.org

Furthermore, the impact of mitomycin derivatives on gene expression can be sex-specific and brain-region specific. In female mice, Mitomycin C treatment resulted in the upregulation of 36 genes and the downregulation of 166 genes in the prefrontal cortex, while male mice showed significantly fewer changes. aging-us.com GO analysis of the downregulated genes in females pointed to the enrichment of pathways involved in the positive regulation of the Notch signaling pathway and neural crest cell differentiation. aging-us.com In contrast, upregulated genes in females were associated with olfactory receptor activity. aging-us.com

The following interactive tables summarize the key differentially expressed genes and enriched Gene Ontology terms identified in various studies on mitomycin derivatives.

Table 1: Differentially Expressed Genes in Response to Mitomycin Derivatives in MCF-7 Cells

| Mitomycin Derivative | Total Differentially Expressed Genes | Upregulated Genes | Downregulated Genes |

| Mitomycin C (MC) | 195 | 77 | 118 |

| Decarbamoylmitomycin C (DMC) | 83 | 65 | 18 |

| MC-lex (Compound 3) | 201 | 117 | 84 |

Data sourced from a study on MCF-7 breast cancer cells. nih.gov

Table 2: Commonly and Uniquely Differentially Expressed Genes in MCF-7 Cells

| Category | Number of Genes | Key Gene Examples |

| Common to MC, DMC, and MC-lex | 33 | MDM2, MAP3K1, JUN |

| Unique to MC-lex | 55 | RAD51, RAD21, MLH1 |

Data highlights genes involved in DNA damage response and genomic stability. nih.gov

Table 3: Gene Ontology (GO) Enrichment Analysis of Mitomycin C-Induced Gene Expression Changes

| Cell Type/Condition | Biological Process/Molecular Function | Key Genes |

| Ovarian Cancer Cells (Normoxia) | Ribosome biogenesis, RNA processing | - |

| Human Corneal Epithelial Cells | Cytokine activity, Autophagy, Phagocytosis | CXCL1, CXCL16, IL32, ISG15 |

| Mouse Prefrontal Cortex (Female) | Notch signaling, Neural crest cell differentiation (downregulated); Olfactory receptor activity (upregulated) | - |

| Mouse Peyer's Patches | Immune system processes | Aicda, Ms4a1, Bcl6, Pik3cd, etc. |

This table summarizes findings from multiple studies on the functional categorization of genes affected by Mitomycin C. frontiersin.orgarvojournals.orgscirp.orgaging-us.com

Structure Activity Relationship Sar Studies of Mitomycin Derivatives

Correlating Structural Modifications with Preclinical Biological Activity

Preclinical studies have been crucial in evaluating the potential of new mitomycin analogs. These investigations have revealed that even minor structural changes can lead to significant differences in biological activity. Over 600 analogs of Mitomycin C (MMC) and a number of Mitomycin A (MMA) derivatives have been synthesized and evaluated. nih.gov

A key area of modification has been the C7 position of the mitosane core. The substituent at this position is known to control the reduction of the quinone ring, a critical step for the activation of the drug. google.com By altering the group at C7, researchers have aimed to achieve selective activation within tumor cells, which often have a more reductive environment compared to normal cells. google.com For instance, a series of 7-substituted MMC and porfiromycin (B1679050) analogs were synthesized and screened, with some showing improved activity against various tumors compared to MMC. google.com

Another significant modification involves the C10 position. The carbamate (B1207046) group at this position is one of the three major functional groups of MMC, alongside the quinone and the aziridine (B145994) ring. yale.edu Analogs with alterations at this position, such as decarbamoyl mitomycin C (DMC), have been studied to elucidate the mechanism of action. yale.edu

Furthermore, derivatives with substitutions at the 1a position have also been developed. For example, mitomycin compounds substituted at the 7-position with various amino groups and at the 1a-position with different acyl groups have been synthesized and shown to possess in vivo antitumor activity. google.com

Here is an interactive data table summarizing the preclinical activity of some mitomycin derivatives:

Table 1: Preclinical Activity of Selected Mitomycin Derivatives

| Compound/Derivative | Structural Modification | Preclinical Model | Observed Activity |

|---|---|---|---|

| Mitomycin A (MMA) Analogs | Varied organic side chains at C7 | P388 leukemia, B16 melanoma | Generally more potent than MMC equivalents, but antitumor effects are not directly predictable from MMC analogs. nih.gov |

| 7-Substituted MMC & Porfiromycin Analogs | 2-substituted-ethyl groups at C7 | Standard anti-tumor systems | Some analogs showed better activity against various tumors than MMC. google.com |

| M-TAG | Thioether-linked N-acetyl-D-glucosamine at C7 | Murine P388 leukemia, Ehrlich ascites, B16 melanoma | Antitumor activity equivalent to MMC against P388 leukemia and significant activity against Ehrlich ascites and B16 melanoma. google.com |

| Decarbamoyl Mitomycin C (DMC) | Hydroxyl group at C10 instead of carbamate | EMT6 mouse mammary tumor cells | Studied to understand the role of the carbamate group in cytotoxicity and DNA cross-linking. yale.edu |

| 1a-Acyl-7-acyloxy-9a-methoxy Mitosane Derivatives | Acyl groups at 1a and 7-positions | Not specified | Possess in vivo anti-tumor activity. google.com |

Comparative Analysis of Mitomycin Analogs and Their Activities (e.g., Mitomycin C vs. A, Decarbamoylmitomycin C, Porfiromycin)

The comparative analysis of mitomycin analogs provides valuable insights into the roles of different functional groups in their biological activity.

Mitomycin C (MMC) vs. Mitomycin A (MMA): Mitomycin A and Mitomycin C differ at the C7 position, with MMA having a methoxy (B1213986) group and MMC having an amino group. Preclinical studies comparing 27 matched pairs of MMA and MMC analogs revealed that MMA derivatives are significantly more potent. nih.gov However, the antitumor effects of MMA analogs could not be reliably predicted from the results of their MMC counterparts, highlighting the critical influence of the C7 substituent on the spectrum of activity. nih.gov

Porfiromycin: Porfiromycin is the N-methylaziridine analog of Mitomycin C. This modification at the aziridine ring influences the drug's properties. Like MMC, porfiromycin is a potent DNA cross-linking agent. yale.edu Studies have shown that both compounds alkylate nucleic acids, underscoring the importance of the aziridine ring for this activity. yale.edu

Here is an interactive data table comparing the activities of these mitomycin analogs:

Table 2: Comparative Analysis of Mitomycin Analogs

| Analog | Key Structural Difference from MMC | Impact on Activity |

|---|---|---|

| Mitomycin A (MMA) | Methoxy group at C7 (instead of amino) | Generally more potent than MMC, but with a different spectrum of antitumor activity. nih.gov |

| Decarbamoylmitomycin C (DMC) | Hydroxyl group at C10 (instead of carbamate) | Unable to form DNA interstrand cross-links; primarily a monoalkylating agent. yale.edunih.gov |

| Porfiromycin | N-methylaziridine (instead of aziridine) | Potent DNA cross-linking agent, similar to MMC. yale.edu |

Influence of Substituents on DNA Binding and Alkylation Specificity

Substituents on the mitomycin core play a pivotal role in modulating DNA binding and the specificity of the subsequent alkylation reactions. The antitumor activity of mitomycins stems from their ability to alkylate DNA after reductive activation. mdpi.com

The nature of the substituent at the C7 position significantly influences the quinone's reduction potential. This, in turn, affects the ease of activation of the drug. For example, derivatives with more electronegative groups at C7 have a lower reduction potential, which can lead to enhanced cytotoxicity. nih.gov This is because easier reduction can lead to more efficient generation of the active hydroquinone (B1673460) form.

The substituents also impact the initial, non-covalent binding of the mitomycin to the DNA minor groove, which precedes the alkylation events. mdpi.com The drug preferentially binds to 5'-GC-3' sequences. mdpi.com The nature of the side chains can influence the affinity and specificity of this initial interaction.

Following reductive activation and opening of the aziridine ring, the mitomycin becomes a bifunctional alkylating agent. The first alkylation typically occurs at the N2 position of a guanine (B1146940) base. The substituent at the C10 position (the carbamate group in MMC) then acts as a leaving group to enable the second alkylation event, which can lead to an interstrand cross-link with another guanine on the opposite DNA strand. nih.gov The absence of this leaving group in analogs like DMC prevents the formation of interstrand cross-links. yale.edu

Stereochemical Impact on DNA Adduct Formation and Subsequent Cellular Response

The stereochemistry of the mitomycin molecule is critical for its interaction with DNA and the subsequent cellular consequences. The complex, three-dimensional structure of mitomycin derivatives dictates how they fit into the DNA minor groove and orient themselves for alkylation. mdpi.com

The stereochemistry at the C1 and C2 positions of the mitosene-type derivatives, which lack the aziridine ring, has been shown to be important. For instance, among two mitosene compounds lacking the aziridine ring, the cis isomer exhibited higher activity than the trans isomer in inducing λ-bacteriophage in E. coli. clockss.org This suggests that the stereochemical arrangement of the substituents at these positions plays a role in the binding process with DNA, even in the absence of the aziridine ring-mediated alkylation. clockss.org

The formation of specific DNA adducts, which are the products of the alkylation reaction, is also influenced by the stereochemistry of the parent compound. Molecular modeling studies have supported the idea of specificity in the orientation of the mitomycin molecule within the DNA groove. yale.edu The precise geometry of the drug-DNA complex determines which guanine residues are accessible for alkylation and the type of adducts that are formed (monoadducts, intrastrand cross-links, or interstrand cross-links).

The cellular response to these DNA adducts is also dependent on their structure. Interstrand cross-links are considered the most cytotoxic lesions because they pose a significant block to DNA replication and transcription, which can trigger apoptosis or mitotic catastrophe. nih.gov The inability of an analog like DMC to form these cross-links, due to a change that is ultimately stereochemically driven (the C10 hydroxyl cannot function as a leaving group in the same way as the carbamate), results in a different profile of cellular response. yale.edu

Mechanisms of Cellular Resistance to Mitomycin Derivatives

DNA Repair Pathway Involvement in Resistance to Mitomycin Derivatives

Mitomycin C (MMC) and its derivatives are powerful alkylating agents that induce DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription. researchgate.net Consequently, the cell's ability to repair this type of DNA damage is a critical determinant of its sensitivity or resistance to these drugs. Several DNA repair pathways are implicated in the cellular response to mitomycin-induced damage.

The repair of MMC-induced ICLs is a complex process that involves the coordinated action of multiple DNA repair pathways, including nucleotide excision repair (NER), homologous recombination (HR), and translesion synthesis (TLS). oup.com The Fanconi anemia (FA) pathway also plays a crucial role in the initial recognition and processing of ICLs. A deficiency in any of these pathways can lead to increased sensitivity to MMC. Conversely, upregulation or enhanced efficiency of these pathways can contribute to resistance.

For instance, cells with defective NER or HR pathways exhibit significant sensitivity to MMC. portlandpress.comaacrjournals.orgnih.gov Studies have shown that Brca1-deficient cells, which have impaired HR, are approximately 100-fold more sensitive to MMC compared to their wild-type counterparts. aacrjournals.org The restoration of a functional Brca1 allele fully restores MMC resistance and chromosome stability, highlighting the central role of HDR in repairing MMC-induced damage. aacrjournals.orgnih.gov

In some cases, however, the relationship between DNA repair and MMC resistance is not straightforward. In a study comparing a parental lung cancer cell line (CL1-0) with its more aggressive and MMC-resistant derivative (CL1-5), it was found that the resistant cells did not exhibit higher activity of DNA repair enzymes. nih.gov This suggests that in certain contexts, other mechanisms may play a more dominant role in conferring resistance. nih.gov

It's important to note that the repair of MMC-induced damage is a multifaceted process, and the relative contribution of each pathway can vary depending on the cell type and the specific genetic context. oup.com

Role of p53 Status in Modulating Cellular Response to Mitomycin Derivatives

The tumor suppressor protein p53 is a key regulator of the cellular response to DNA damage, orchestrating cell cycle arrest, apoptosis, and DNA repair. researchgate.net Given that mitomycin derivatives are potent DNA damaging agents, the status of the p53 pathway significantly influences cellular sensitivity to these drugs. researchgate.netnih.gov

In cells with a functional p53 pathway, treatment with mitomycin C (MC) and its derivative, 10-decarbamoyl-mitomycin C (DMC), leads to the induction of apoptosis. nih.govacs.org Both drugs can activate p53, leading to the transcription of downstream target genes that mediate cell death. nih.govacs.org However, the specific signaling pathways activated by MC and DMC can differ. For example, the spectrum of procaspases activated and the induction of the p53-related protein p73 can vary between the two drugs. nih.gov

Interestingly, DMC has been shown to be more cytotoxic than MC in cell lines that lack a functional p53 pathway. nih.govacs.org This suggests that DMC can trigger a potent p53-independent cell death pathway. nih.govacs.org This finding is clinically significant as the p53 gene is frequently mutated in human cancers. nih.gov The ability of DMC to induce cell death in the absence of functional p53 makes it a potentially valuable therapeutic agent for tumors with p53 mutations. nih.gov

Furthermore, studies have shown that MC and DMC can induce the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 in a p53-independent manner. spandidos-publications.comnih.gov This activation of p21WAF1/CIP1 was observed in both p53-proficient and p53-deficient cell lines, suggesting an alternative pathway for mitomycin-induced cellular responses. spandidos-publications.comnih.gov

The interplay between mitomycin derivatives and the p53 pathway is complex. While a functional p53 pathway generally sensitizes cells to these agents, the existence of potent p53-independent cell death mechanisms, particularly for derivatives like DMC, offers promising avenues for treating p53-deficient tumors.

Altered Drug Metabolism and Detoxification Pathways in Resistant Cell Lines

The cytotoxicity of mitomycin C is dependent on its reductive activation within the cell. nih.gov This process is primarily mediated by enzymes such as NADPH:cytochrome P450 reductase. dcu.ie Alterations in the expression or activity of these activating enzymes, as well as enzymes involved in drug detoxification, can significantly impact cellular resistance to mitomycin derivatives.

For instance, overexpression of P450 NADPH reductase can sensitize cells to mitomycin C, likely due to enhanced metabolic activation of the drug. dcu.ie Conversely, decreased activity of activating enzymes can lead to resistance. A mitomycin C-resistant non-small-cell lung cancer cell line (PC-9/MC4) was found to have poor NAD(P)H dehydrogenase (quinone) activity, which likely contributes to its resistance. nih.gov

In addition to altered activation, enhanced detoxification can also confer resistance. The glutathione (B108866) S-transferase (GST) family of enzymes plays a crucial role in detoxifying various xenobiotics, including anticancer drugs. Overexpression of GSTs has been linked to resistance to several chemotherapeutic agents. In a mitomycin C-resistant human bladder cancer cell line (J82/MMC), which also showed cross-resistance to cisplatin (B142131), elevated GST activity due to an overexpression of the pi-type GST protein was observed. nih.gov Depletion of glutathione (GSH) with buthionine-S,R-sulfoximine (BSO) significantly enhanced cisplatin cytotoxicity in these resistant cells, suggesting that cellular thiols play a role in this cross-resistance. nih.gov Similarly, HeLa cells transfected with the rat GST-pi gene exhibited resistance to mitomycin C. besjournal.com

These findings highlight the importance of drug metabolism and detoxification pathways in determining cellular sensitivity to mitomycin derivatives. Targeting these pathways could be a viable strategy to overcome resistance.

Modulation of Gene Expression, including Non-coding RNAs (e.g., lncRNA NORAD), in Resistance

Resistance to mitomycin C can also arise from widespread changes in gene expression, including the modulation of non-coding RNAs. Long non-coding RNAs (lncRNAs) are emerging as critical regulators of various cellular processes, including DNA damage response and chemoresistance.

One such lncRNA, NORAD (Non-coding RNA Activated by DNA Damage), has been implicated in resistance to mitomycin C. namikkemalmedj.comnamikkemalmedj.comresearchgate.net Studies have shown that NORAD expression is significantly increased in breast cancer cells treated with mitomycin C. namikkemalmedj.comnamikkemalmedj.com This upregulation of NORAD is thought to be involved in the mitomycin C-related chemoresistance and DNA damage response. namikkemalmedj.comnamikkemalmedj.comresearchgate.net NORAD is known to be induced in a p53-dependent manner and plays a role in maintaining genomic stability. ulisboa.pt Its overexpression has been linked to doxorubicin (B1662922) resistance in neuroblastoma and gemcitabine (B846) resistance in bladder cancer. namikkemalmedj.com The activation of NORAD in response to mitomycin C treatment suggests that it may be a key player in the development of resistance to this drug. namikkemalmedj.comnamikkemalmedj.comresearchgate.net

The proposed mechanism for NORAD's role in chemoresistance often involves acting as a "sponge" for microRNAs (miRNAs), thereby preventing the miRNAs from repressing their target genes. nih.gov For example, in gastric cancer, NORAD can sponge miR-433-3p to upregulate the expression of autophagy-related genes ATG5 and ATG12, leading to increased resistance to L-OHP. nih.gov While the specific miRNA targets of NORAD in the context of mitomycin C resistance are still under investigation, its consistent upregulation following treatment points to its significant role.

These findings suggest that lncRNAs like NORAD could serve as potential biomarkers for predicting chemoresistance and as therapeutic targets to overcome it. namikkemalmedj.comresearchgate.netulisboa.pt

Preclinical Strategies to Overcome Acquired Resistance to Mitomycin Derivatives

Overcoming acquired resistance to mitomycin derivatives is a major focus of preclinical research. Several strategies are being explored, ranging from combination therapies to the development of novel analogues that can circumvent resistance mechanisms.

One promising approach is the use of combination therapies. Combining mitomycin C with other agents can enhance its cytotoxicity and potentially overcome resistance. For example, the combination of mitomycin C with the proteasome inhibitor bortezomib (B1684674) has shown synergistic cytotoxicity and apoptosis in colorectal peritoneal carcinomatosis models, even under hypoxic conditions. researchgate.net Another study showed that co-treatment with (E)-2-((5-bromo-1H-indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide (BVDU) enhanced the cytotoxicity of mitomycin C in vitro and improved tumor regression in vivo. nih.gov

Developing novel mitomycin analogues is another key strategy. KW-2149, a mitomycin C analogue, has been shown to be effective against a mitomycin C-resistant non-small-cell lung cancer cell line. nih.gov Unlike mitomycin C, the cytotoxicity of KW-2149 was not affected by hypoxic conditions or by an inhibitor of the one-electron reduction pathway, suggesting it may circumvent some of the resistance mechanisms that affect the parent compound. nih.gov

Targeting the mechanisms of resistance directly is also being investigated. For instance, given the role of detoxification pathways in resistance, inhibitors of enzymes like glutathione S-transferase could potentially resensitize resistant cells to mitomycin C. nih.gov Similarly, targeting the lncRNA NORAD through inhibitory therapies could be a viable strategy to combat mitomycin C resistance, particularly in triple-negative breast cancer. namikkemalmedj.comnamikkemalmedj.com

Furthermore, the expression of the bacterial mitomycin C resistance protein, MCRA, in mammalian cells has been shown to confer profound resistance to mitomycin C under aerobic conditions. researchgate.netpnas.org This protein acts by oxidizing the activated hydroquinone (B1673460) form of mitomycin C back to its inactive parent form. pnas.org Understanding such resistance mechanisms from other organisms could provide insights into developing novel strategies to counteract resistance in cancer cells.

Finally, the use of anti-persister drugs in combination with conventional antibiotics is being explored to prevent the emergence of resistance in bacterial infections, a concept that could have parallels in cancer therapy. biorxiv.org While not directly targeting mitomycin resistance in cancer, this approach highlights the potential of combination strategies to suppress the evolution of resistance.

Preclinical Pharmacological Investigations of Mitomycin Derivatives

In Vitro Pharmacodynamic Profiling of Mitomycin Derivatives

The in vitro evaluation of mitomycin derivatives against various cancer cell lines is a foundational step in preclinical pharmacodynamic profiling. These studies aim to determine the cytotoxic potential and differential sensitivity of cancer cells to these compounds. Research has demonstrated considerable variation in drug sensitivity among different tumor cell lines. researchmap.jp

For instance, studies comparing the human RSa cell line and its ultraviolet-resistant derivative, UVr-1, revealed that RSa cells are highly sensitive to Mitomycin C (MMC), with a half-maximum inhibition concentration (IC50) of approximately 100 ng/ml. In contrast, the IC50 for UVr-1 cells was greater than 1 µg/ml, indicating significant resistance. nih.gov This difference in sensitivity was linked to distinct cell signaling pathways, where MMC treatment led to a G2/M phase cell cycle block in RSa cells but not substantially in UVr-1 cells. nih.gov

Further investigations have explored the sensitivity of various human oral squamous cell carcinoma lines and a promyelocytic leukemic cell line (HL-60). Among the tested lines, HL-60 was the most sensitive to MMC, while the NA cell line was the most resistant, showing a 31.5-fold difference in the concentration required for 50% cell cytotoxicity (CC50). researchmap.jp Similarly, studies on non-small-cell lung cancer (NSCLC) cell lines (CL1-0, CL1-1, CL1-2, and CL1-5) showed that the more malignant lines, CL1-2 and CL1-5, were more resistant to MMC than the parental CL1-0 and pre-malignant CL1-1 cells. nih.gov The sensitivity to MMC has also been associated with the status of the Fanconi Anemia (FA)-BRCA pathway, which is involved in repairing DNA cross-links. A lung cancer cell line, Calu-6, which has a defective FA-BRCA pathway due to reduced expression of FANCL, showed increased sensitivity to MMC. tandfonline.com Correction of BRCA1 mutations has been shown to restore resistance to mitomycin-C. aacrjournals.org

The cytotoxicity of mitomycin analogues, such as decarbamoyl mitomycin C (DMC), has also been studied to understand the mechanism of action. yale.edu The cytotoxic effects are primarily attributed to the ability to crosslink DNA. yale.edu

Table 1: In Vitro Susceptibility of Various Cell Lines to Mitomycin C This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| RSa | Human Fibrosarcoma | Highly sensitive to MMC (IC50 ≈ 100 ng/ml). | nih.gov |

| UVr-1 | Human Fibrosarcoma (UV-resistant derivative of RSa) | Resistant to MMC (IC50 > 1 µg/ml). | nih.gov |

| HL-60 | Human Promyelocytic Leukemia | Most sensitive among tested oral cancer lines (CC50 = 1.2 µM). | researchmap.jp |

| HSC-2 | Human Oral Squamous Cell Carcinoma | Sensitive to MMC. | researchmap.jp |

| HSC-3 | Human Oral Squamous Cell Carcinoma | Moderately sensitive to MMC. | researchmap.jp |

| HSC-4 | Human Oral Squamous Cell Carcinoma | Moderately resistant to MMC. | researchmap.jp |

| Ca9-22 | Human Oral Squamous Cell Carcinoma | Resistant to MMC. | researchmap.jp |

| NA | Human Oral Squamous Cell Carcinoma | Most resistant among tested oral cancer lines (CC50 = 37.8 µM). | researchmap.jp |

| CL1-0 | Lung Cancer (Parental) | More sensitive to MMC compared to malignant derivatives. | nih.gov |

| CL1-1 | Lung Cancer (Pre-malignant) | More sensitive to MMC compared to malignant derivatives. | nih.gov |

| CL1-2 | Lung Cancer (Malignant) | More resistant to MMC. | nih.gov |

| CL1-5 | Lung Cancer (Malignant) | More resistant to MMC. | nih.gov |

| Calu-6 | Lung Cancer | Defective FA-BRCA pathway confers sensitivity to MMC. | tandfonline.com |

| Brca1-/- | Mouse Embryonic Fibroblasts | Hypersensitive to MMC. | aacrjournals.org |

| EMT6 | Mouse Mammary Carcinoma | Used to study MMC cytotoxicity under aerobic and hypoxic conditions. | yale.edu |

Patient-derived organoids (PDOs) have emerged as advanced in vitro models that more accurately recapitulate the three-dimensional architecture, genetic heterogeneity, and drug responses of original tumors compared to traditional 2D cell cultures. nih.govresearchgate.netiiarjournals.org These 3D models are increasingly used for preclinical evaluation of mitomycin derivatives.

In bladder cancer research, PDOs have been successfully established from patient tumor samples, retaining the features of the parental tumor. nih.gov These organoids have been used to perform dose-titration assays to examine the effects of various compounds, including mitomycin C. nih.gov Studies using bladder cancer organoids showed that mitomycin C was the most effective single agent when compared to thiotepa, doxorubicin (B1662922), and epirubicin. iiarjournals.org

Similarly, patient-derived colorectal cancer organoids have been utilized as a preclinical model to test the sensitivity of different chemotherapy regimens. researchgate.netresearchgate.net In one study, the average inhibition rate of mitomycin C in these organoids was 85.2%. researchgate.net The development of high-throughput screening platforms for tumor organoids is underway to automate and improve the efficiency of drug evaluation. researcher.life These models provide a valuable tool for predicting patient responses to therapies and for screening new drug candidates in a clinically relevant context. researchgate.netresearcher.life

Cell Line Susceptibility Studies

Preclinical Pharmacokinetic Assessment in Experimental Models

Preclinical pharmacokinetic studies in animal models are essential to understand the ADME properties of mitomycin derivatives. Following administration, mitomycin is primarily metabolized in the liver, with about 10% of a dose excreted unchanged in the urine. drugbank.com Animal experiments, such as those using rabbits with peritoneal carcinomatosis, serve as models for clinical evaluation. nih.gov

Studies in rodent models have been crucial for evaluating the pharmacokinetic profiles of new formulations. For instance, after intraperitoneal administration of a standard mitomycin C solution in rats, the drug was detectable in plasma for only up to 4 hours. uhasselt.be In contrast, novel formulations have been shown to significantly alter this profile. The absorption of mitomycin C from the peritoneal cavity can be effective, with extensive distribution to the lungs in mouse models. researchgate.net

A mitomycin-C lipid-based prodrug (MLP) formulated in pegylated liposomes (PL-MLP) showed major differences in plasma clearance compared to free MMC in mice. researchgate.net The plasma levels of the liposomes and the prodrug were nearly identical, indicating minimal drug leakage in circulation. researchgate.net The erratic absorption of mitomycin has been noted, and its metabolism occurs primarily in the liver and other tissues. drugbank.com

Table 2: Preclinical Pharmacokinetic Parameters of Mitomycin Formulations in Animal Models This table is interactive. You can sort and filter the data.

| Formulation | Animal Model | Key Pharmacokinetic Findings | Reference |

|---|---|---|---|

| Mitomycin C Solution | Rat | Detectable in plasma for up to 4 hours post-intraperitoneal administration. | uhasselt.be |

| Mitomycin C Solution | Rat | Plasma concentration decreased from 12.78 to 2.18 µg/mL within 1 hour; almost undetectable at 6-8 hours. | tandfonline.com |

| pH-sensitive Liposomes | Rat | Increased elimination half-life, higher AUC, and higher mean residence time (MRT) compared to MMC solution. | tandfonline.comnih.gov |

| UPy-PEG Supramolecular Hydrogel | Rat | Prolonged bioavailability in the peritoneal cavity; detectable in plasma up to 24 hours post-administration. | uhasselt.be |

| Pegylated Liposomal MLP (PL-MLP) | Mouse | Significantly longer plasma half-life and higher AUC compared to free MMC. No drug leakage in circulation. | researchgate.net |

| MMC-CH (MMC adsorbed on activated carbon) | Rabbit | Extended survival time in a peritoneal carcinomatosis model compared to MMC solution. | nih.gov |

The formulation of mitomycin derivatives has a profound impact on their preclinical pharmacokinetic profiles, aiming to improve therapeutic efficacy by altering drug disposition. Various drug delivery systems have been developed to extend the residence time of the drug and control its release.

Liposomal formulations have been extensively studied. For example, pH-sensitive liposomes encapsulating mitomycin C demonstrated an increased elimination half-life, a higher area under the concentration-time curve (AUC), and a significantly decreased clearance (Cl) value in rats compared to a standard solution of the drug. tandfonline.comnih.gov A pegylated liposomal mitomycin C lipid-based prodrug (PL-MLP), known as Promitil®, also showed a long circulation half-life with minimal release of free MMC in plasma. researchgate.netresearchgate.net The inclusion of cholesterol in the liposome (B1194612) membrane further increased the half-life and AUC of the liposomal prodrug. researchgate.net

Other innovative formulations include a supramolecular hydrogel loaded with MMC, which prolonged the drug's bioavailability in the peritoneal cavity of rats. uhasselt.be Polymer-lipid hybrid nanoparticles (PLNs) have been utilized for the co-delivery of doxorubicin and mitomycin C, demonstrating prolonged systemic circulation and increased tumor accumulation over 24 hours in a murine breast cancer model. researchgate.net Chitosan (B1678972) nanoparticles have also been investigated for controlled intravesical delivery, showing pH and dose-responsive release profiles. scirp.org These advanced formulations are designed to overcome the limitations of conventional chemotherapy by modifying the pharmacokinetic properties to favor tumor targeting and sustained drug exposure.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Targeted Delivery Systems in Preclinical Development

Targeted delivery systems for mitomycin derivatives are being developed to enhance drug accumulation at the tumor site, thereby increasing efficacy while minimizing systemic exposure. These systems often utilize ligands that bind to receptors overexpressed on cancer cells.

One prominent strategy involves targeting the folate receptor (FR), which is frequently overexpressed on various cancer cells, including cervical, lung, and breast cancers. acs.org A dual-targeted system was designed where folic acid (FA) acts as the targeting moiety. acs.org In this system, FA is linked to mitomycin C via a peptide (GFLG) that is specifically cleaved by cathepsin B, an enzyme often upregulated in the tumor microenvironment. This design allows for receptor-mediated endocytosis into cancer cells, followed by intracellular drug release. acs.org Another approach co-delivered methotrexate (B535133) (MTX), a folate analog, with mitomycin C using PEGylated chitosan nanoparticles. acs.orgmdpi.com Here, MTX served as both a therapeutic agent and a targeting ligand for the folate receptor. acs.orgmdpi.com

Other nanoparticle-based systems have also shown promise. Folate-functionalized soybean phosphatidylcholine micellar nanoformulations were used to co-deliver mitomycin C and 10-hydroxycamptothecin (B1684218) (HCPT), resulting in enhanced cellular uptake and a significant reduction in tumor burden in preclinical models. mdpi.comijpsjournal.com These targeted approaches represent a sophisticated strategy to improve the therapeutic index of mitomycin derivatives by ensuring the drug acts preferentially on cancer cells. acs.orgijpsjournal.com

Antibody-Drug Conjugates (ADCs) Utilizing Mitomycin Derivatives

The core concept of Antibody-Drug Conjugates (ADCs) is to use a monoclonal antibody to selectively deliver a highly potent cytotoxic agent, like a mitomycin derivative, to cancer cells that overexpress a specific target antigen. acs.orgspringermedizin.de This targeted approach aims to increase the concentration of the cytotoxic payload at the tumor site, thereby enhancing efficacy while reducing off-target toxicity. springermedizin.denih.gov

Early ADC research explored the use of conventional chemotherapeutic agents, including mitomycin C. nih.govmdpi.com These first-generation ADCs often utilized murine antibodies and linked them to drugs like mitomycin C, doxorubicin, and methotrexate. springermedizin.debiochempeg.com However, these early versions faced challenges such as linker instability and insufficient drug potency. nih.govbiochempeg.com

Preclinical studies have demonstrated the potential of mitomycin C-based ADCs. For instance, an ADC was developed by conjugating a mitomycin C-dextran conjugate (MMCD) to an anti-integrin αvβ3 monoclonal antibody. In vitro studies showed that this ADC, MMCD-mAb, retained the bioactivity of mitomycin C, which was released upon binding to the endothelial cell surface and subsequent chemical hydrolysis. rsc.org This targeted approach showed promise in preclinical models for conditions like choroidal neovascularization. creative-biolabs.com

Another example involves the development of IMMU-110, an ADC targeting the CD74 antigen, which is highly expressed in various hematopoietic tumors. rsc.org While this specific example used a different payload, it highlights the principle of targeting overexpressed antigens to deliver cytotoxic agents, a strategy applicable to mitomycin derivatives.

The effectiveness of an ADC is dependent on several factors, including the specificity of the antibody, the stability of the linker, and the potency of the cytotoxic payload. acs.org Upon binding to the target antigen on the cancer cell surface, the ADC is typically internalized. acs.org Inside the cell, the linker is cleaved, releasing the cytotoxic drug to exert its cell-killing effect. acs.org

Table 1: Examples of Preclinical Mitomycin Derivative ADCs

| ADC Component | Target | Mechanism of Action | Reference |

| Mitomycin C-dextran conjugate (MMCD) linked to anti-integrin αvβ3 mAb | Integrin αvβ3 | Release of mitomycin C by chemical hydrolysis after binding to endothelial cells. rsc.org | rsc.org |

| 1alpha-(4-(N-Succinimidoxycarbonyl)butyryl)mitomycin C | Tumor-associated antigens | Targeted delivery of mitomycin C derivative to the tumor site. ontosight.ai | ontosight.ai |

Liposomal and Nanoparticle-Based Delivery Approaches for Mitomycin Prodrugs

Liposomes and nanoparticles serve as versatile carriers for delivering anticancer drugs, including mitomycin prodrugs, to tumor tissues. oaepublish.comfrontiersin.org These delivery systems can improve a drug's pharmacological profile by increasing its solubility, prolonging its circulation time, and enhancing its accumulation in tumors through the enhanced permeability and retention (EPR) effect. oaepublish.comfrontiersin.org

Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. oaepublish.commdpi.com For mitomycin C, which is highly potent but also toxic, liposomal formulations have been investigated to control its release and tissue distribution. controlledreleasesociety.org One strategy involves the use of a mitomycin C lipid-based prodrug (MLP) formulated in pegylated liposomes (PL-MLP). controlledreleasesociety.org The pegylation (coating with polyethylene (B3416737) glycol) helps to create a "stealth" liposome that can evade the immune system and circulate for longer, increasing the chances of reaching the tumor. mdpi.comcontrolledreleasesociety.org The prodrug design ensures that the mitomycin C remains associated with the liposome until it reaches the tumor microenvironment, where it can be activated. controlledreleasesociety.org

Nanoparticles, made from polymers or other materials, also offer a platform for targeted drug delivery. oaepublish.comnih.gov For instance, novel methotrexate (MTX) prodrug-targeted and mitomycin C (MMC)-loaded PLA–lipid–PEG hybrid nanoparticles have been developed. rsc.org In this system, the MTX prodrug acts as a targeting ligand, directing the nanoparticle to cancer cells that overexpress folate receptors. rsc.org The nanoparticles are designed for sustained and pH-controlled release of MMC. rsc.org

Another approach involves the use of PEG-FIbu nanomicelles to deliver mitomycin C. These micelles are constructed with a PEG outer shell for biocompatibility and an inner core that can load the drug. rsc.org Preclinical studies with these MMC-loaded micelles have shown enhanced therapeutic efficacy and reduced toxicity compared to conventional MMC injections. rsc.org

Table 2: Liposomal and Nanoparticle-Based Mitomycin Prodrug Delivery Systems

| Delivery System | Mitomycin Derivative/Prodrug | Key Features | Research Findings | Reference |

| Pegylated Liposomes (PL-MLP) | Mitomycin-C lipid-based prodrug (MLP) | Stealth properties, enhanced tumor deposition via EPR effect, thiolytic activation of the prodrug. controlledreleasesociety.org | Showed significant antitumor activity and reduced toxicity in mouse tumor models. controlledreleasesociety.org | controlledreleasesociety.org |

| PLA–lipid–PEG hybrid nanoparticles | Mitomycin C (MMC)–soybean phosphatidylcholine complex | Targeted with a methotrexate (MTX) prodrug, sustained and pH-controlled release. rsc.org | High MMC encapsulation efficiency and sustained, pH-controlled release. rsc.org | rsc.org |

| PEG-FIbu nanomicelles | Mitomycin C (MMC) | Dual functional nanomicelles for enhanced targeted delivery. rsc.org | Increased therapeutic efficacy and reduced toxicity compared to conventional MMC injection. rsc.org | rsc.org |

Prodrug Strategies for Selective Activation of Mitomycin Derivatives

Prodrug strategies aim to administer an inactive form of a drug that is selectively converted to its active, cytotoxic form at the tumor site. researchgate.netoup.com This approach can significantly reduce systemic toxicity. researchgate.net For mitomycin derivatives, several selective activation strategies are being explored in preclinical research.